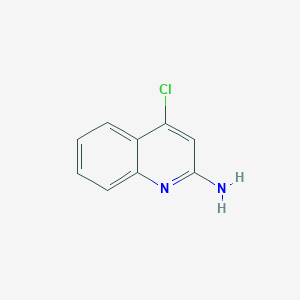

4-Chloroquinolin-2-amine

Descripción

Historical Development of Quinoline-based Heterocycles

The quinoline scaffold represents one of the most historically significant heterocyclic systems in organic chemistry, with its discovery marking a pivotal moment in the development of synthetic organic compounds. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called quinoline "leukol," meaning "white oil" in Greek. This groundbreaking discovery established the foundation for an entire class of nitrogen-containing heterocyclic compounds that would prove instrumental in pharmaceutical development. The structural elucidation of quinoline followed several decades later when Dewar, in 1871, observed the chemical similarity between pyridine and quinoline, describing quinoline's structure as a rigid heterocyclic core of benzene ortho-fused with a pyridine ring.

The early recognition of quinoline's potential led to extensive investigation of its derivatives throughout the late nineteenth and early twentieth centuries. Coal tar remained the principal source of commercial quinoline following its initial discovery, though subsequent research revealed that quinoline could be synthesized through various chemical methods. The development of synthetic approaches to quinoline derivatives became increasingly important as researchers recognized the therapeutic potential of these compounds. French chemist Charles Gerhardt's work in 1842, involving the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, further contributed to the understanding of quinoline chemistry and established the groundwork for future synthetic methodologies.

The historical significance of quinoline-based compounds became particularly evident with the development of antimalarial drugs. Since the 1980s, fluoroquinolones have been employed extensively in pharmaceutical processes and the treatment of diverse bacterial infections. The quinoline motif emerged as a critical structural element in drug design, with compounds containing quinoline cores showing wide ranges of therapeutic properties including antimalarial, antitumor, and antimicrobial activities. This historical development established quinoline derivatives as essential components in the pharmaceutical industry's arsenal of therapeutic agents.

Significance of 4-Chloroquinolin-2-amine in Medicinal Chemistry

This compound represents a particularly significant member of the quinoline family, distinguished by its unique substitution pattern that confers specific biological activities. The compound, with molecular formula Carbon nine Hydrogen seven Chlorine Nitrogen two and Chemical Abstracts Service registry number 20151-42-2, belongs to the class of aminoquinolines and derivatives. These compounds are characterized by the presence of an amino group attached to the quinoline ring system, which significantly influences their biological activity and pharmacological properties.

The medicinal significance of this compound stems from its demonstrated biological activities, particularly as an anticancer agent. Studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells, establishing its potential as a therapeutic agent in oncology. Additionally, derivatives of this compound have been explored for their antimicrobial properties, showcasing activity against various pathogens and expanding the scope of potential therapeutic applications. The presence of both electron-donating amino and electron-withdrawing chloro groups in the molecule creates a unique electronic environment that influences its chemical reactivity and biological activity.

Research investigations have revealed that this compound exhibits significant binding affinity to various biological targets, including specific enzymes and receptors that contribute to its biological effects. Interaction studies have explored its binding characteristics with deoxyribonucleic acid and proteins involved in cancer cell proliferation, providing mechanistic insights into its therapeutic potential. The compound's ability to participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions, makes it a versatile intermediate for the synthesis of more complex pharmaceutical compounds.

Structural Classification within Quinoline Derivatives

The structural classification of this compound within the broader quinoline family reveals its unique position as a substituted aminoquinoline derivative. Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula Carbon nine Hydrogen seven Nitrogen, characterized by a colorless hygroscopic liquid with a strong odor. The quinoline structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that serves as the foundation for numerous derivatives.

Within the aminoquinoline classification, compounds are categorized based on the position of the amino group attachment to the quinoline ring system. Aminoquinolines can be broadly divided into different positional isomers, with this compound specifically featuring an amino group at the 2-position and a chlorine substituent at the 4-position. This specific substitution pattern distinguishes it from other aminoquinoline derivatives such as 4-aminoquinoline, which features the amino group at the 4-position, and 2-aminoquinoline, which lacks the chlorine substituent.

The molecular structure of this compound can be represented by the simplified molecular-input line-entry system notation Carbon one equals Carbon Carbon equals Carbon two Carbon equals Carbon one Carbon two equals Carbon one Carbon equals Carbon Carbon equals Nitrogen two Nitrogen Chlorine, indicating the fused bicyclic system with specific substitution at positions 2 and 4. The structural features of this compound include a molecular weight of 178.618 grams per mole, reflecting the addition of the chlorine and amino substituents to the basic quinoline framework. The presence of these functional groups creates specific electronic and steric effects that influence the compound's reactivity and biological activity.

| Compound Name | Molecular Formula | Molecular Weight | Substitution Pattern | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | Carbon nine Hydrogen seven Chlorine Nitrogen two | 178.618 | 2-amino, 4-chloro | 20151-42-2 |

| 2-Aminoquinoline | Carbon nine Hydrogen eight Nitrogen two | 144.173 | 2-amino | 580-22-3 |

| 4-Aminoquinoline | Carbon nine Hydrogen eight Nitrogen two | 144.173 | 4-amino | 578-68-7 |

| Quinoline | Carbon nine Hydrogen seven Nitrogen | 129.16 | unsubstituted | 91-22-5 |

Research Evolution and Current Scientific Interest

The research evolution surrounding this compound reflects the broader trends in quinoline chemistry and pharmaceutical development. Contemporary scientific interest in this compound has expanded beyond traditional antimalarial applications to encompass diverse therapeutic areas including oncology, infectious diseases, and antiviral research. Recent investigations have focused on the compound's potential as a scaffold for developing novel therapeutic agents, particularly in the context of emerging infectious diseases and drug-resistant pathogens.

Molecular docking studies have emerged as a significant area of current research, with investigations examining the binding interactions of this compound derivatives with various biological targets. Recent work has explored the synthesis of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives and their potential as antiviral agents. These studies revealed binding energies ranging from negative 8.0 to negative 5.4 kilocalories per mole when docked with viral protease targets, indicating significant therapeutic potential. The molecular docking approach has provided valuable insights into the structure-activity relationships of these compounds and has guided the design of more potent derivatives.

Current synthetic methodologies for this compound have evolved to incorporate green chemistry principles and improved efficiency. Various synthetic approaches have been developed, including methods involving quinoline derivatives through chlorination and amination reactions. The optimization of these synthetic routes has focused on yield enhancement, purity improvement, and the incorporation of environmentally friendly reaction conditions. Techniques such as refluxing and microwave-assisted synthesis have been employed to enhance reaction rates and outcomes, reflecting the contemporary emphasis on sustainable pharmaceutical manufacturing.

The expanding scope of biological activities associated with this compound has driven current research initiatives across multiple therapeutic domains. Investigators have reported applications in pharmaceutical research for developing drugs targeting various diseases, with particular emphasis on anticancer and antimicrobial activities. The compound's versatility as a chemical intermediate has also attracted attention from synthetic chemists seeking to develop novel pharmaceutical compounds with improved therapeutic profiles. This multidisciplinary approach to this compound research represents the current state of scientific interest, combining traditional medicinal chemistry with modern computational approaches and sustainable synthetic methodologies.

| Research Area | Key Findings | Binding Energy Range | Methodology |

|---|---|---|---|

| Antiviral Activity | Coronavirus protease inhibition | negative 8.0 to negative 5.4 kilocalories per mole | Molecular docking studies |

| Anticancer Research | Tumor growth inhibition and apoptosis induction | Not specified | Cell culture studies |

| Antimicrobial Studies | Activity against various pathogens | Not specified | Antimicrobial screening |

| Synthetic Chemistry | Green synthesis optimization | Not applicable | Microwave-assisted synthesis |

Propiedades

IUPAC Name |

4-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFKEBBQPCDRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555321 | |

| Record name | 4-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-42-2 | |

| Record name | 4-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Chlorination of 2-Aminoquinoline

One classical approach involves the chlorination of 2-aminoquinoline at the 4-position. This method typically uses phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds via electrophilic substitution, introducing the chlorine atom selectively at the 4-position.

-

- 2-Aminoquinoline is reacted with phosphorus oxychloride.

- The mixture is refluxed for several hours (1–3 h) at controlled temperatures (10–15°C during addition, then reflux).

- Excess POCl3 is removed under vacuum.

- The crude product is precipitated by pouring into ice-water, filtered, washed, and recrystallized from DMF/ethanol to yield this compound.

| Parameter | Details |

|---|---|

| Reagent | Phosphorus oxychloride |

| Temperature | 10–15°C (addition), reflux (1–3 h) |

| Workup | Vacuum removal of excess POCl3, ice-water precipitation |

| Purification | Recrystallization from DMF/EtOH |

This method is referenced indirectly in the synthesis of related derivatives such as 4-chloroquinolin-2-yl-1,3,4-thiadiazol-2-amine, where 4-hydroxyquinaldic acid is converted to 4-chloroquinoline derivatives using POCl3.

Multi-Step Synthesis via Quinoline-4-one Intermediates

An alternative industrially relevant method involves the synthesis of quinoline-4-one intermediates followed by chlorination:

- Step 1: Preparation of quinoline-4-one derivatives (e.g., 6-bromoquinoline-4-one) via condensation reactions using aniline derivatives and ethyl propiolate.

- Step 2: Chlorination of quinoline-4-one with phosphorus trichloride (PCl3) under reflux to replace the hydroxyl group with chlorine, yielding 4-chloroquinoline derivatives.

This method is exemplified by the preparation of bromo-4-chloroquinoline derivatives, which are structurally similar and share synthetic strategies with this compound:

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoaniline + ethyl propiolate → 3-(4-bromoaniline)ethyl acrylate | Methanol, N2 atmosphere, 30–50°C, 32–72 h | ~100 (crude) |

| 2 | Cyclization to 6-bromoquinoline-4-one | Diphenyl ether, 200–220°C | Not specified |

| 3 | Chlorination with PCl3 to 6-bromo-4-chloroquinoline | Toluene, reflux, 2 h | ~89.6 |

The total yield over three steps exceeds 70%, demonstrating industrial viability.

Synthesis via 4-Hydroxyquinoline Precursors

Another approach involves starting from 4-hydroxyquinoline or 4-hydroxyquinaldic acid derivatives, which are converted to 4-chloroquinoline derivatives by chlorination with phosphorus oxychloride. This method allows further functionalization at the 2-position, such as introducing amino or thiadiazolyl substituents, as seen in antiviral drug research.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Direct chlorination of 2-aminoquinoline | 2-Aminoquinoline | POCl3 | Reflux, 1–3 h, 10–15°C addition | Moderate to high | Simple, widely used, suitable for lab scale |

| Multi-step via quinoline-4-one | 4-Bromoaniline + ethyl propiolate | PCl3 | Multi-step, reflux, 200°C cyclization | >70 (overall) | Industrially scalable, higher complexity |

| Chlorination of 4-hydroxyquinoline derivatives | 4-Hydroxyquinaldic acid | POCl3 | Reflux, vacuum removal of excess reagent | Moderate | Enables further substitution, versatile |

Research Findings and Applications

- The synthesized this compound serves as a precursor for N-substituted 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with promising biological activity, including potential COVID-19 inhibition, as demonstrated by molecular docking studies showing binding energies ranging from –8.0 to –5.4 kcal/mol.

- Spectroscopic characterization (IR, 1H NMR) confirms the presence of the amino group and chloro substituent, with characteristic absorption bands and chemical shifts reported for various derivatives.

- The industrial preparation methods emphasize environmental friendliness, cost-effectiveness, and scalability, with yields significantly improved over older protocols.

Summary Table of Key Preparation Parameters

| Parameter | Direct Chlorination Method | Multi-Step Quinoline-4-one Method | Hydroxyquinoline Chlorination Method |

|---|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Phosphorus trichloride (PCl3) | Phosphorus oxychloride (POCl3) |

| Reaction Temperature | Reflux (variable) | 200–220°C (cyclization), reflux (chlorination) | Reflux |

| Reaction Time | 1–3 hours | 32–72 hours (multi-step) | 1–3 hours |

| Yield | Moderate to high | >70% overall | Moderate |

| Scalability | Laboratory to pilot scale | Industrial scale | Laboratory scale |

| Environmental Impact | Moderate (POCl3 handling) | Improved with optimized steps | Moderate |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloroquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Hydroxyquinoline, alkoxyquinoline, and thioquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-Chloroquinolin-2-amine has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with various biological targets, making it a candidate for treating infections caused by bacteria and protozoa. Some studies have indicated that derivatives of this compound exhibit promising activity against drug-resistant strains of pathogens, including Plasmodium falciparum, the causative agent of malaria .

Anticancer Properties

Research has shown that this compound can inhibit cell proliferation in certain cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival. The compound's interaction with this pathway leads to apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Case Studies:

- Antimalarial Activity : A study demonstrated that derivatives of this compound exhibited significant in vitro anti-plasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values in the nanomolar range .

- Cancer Inhibition : In vivo models have shown that this compound effectively inhibits tumor growth without significant adverse effects, suggesting its viability as a cancer treatment option.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow it to participate in various chemical reactions, making it valuable for developing more complex heterocyclic compounds.

Reactions Involving this compound:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to yield corresponding amines.

- Substitution : The chlorine atom can be substituted with nucleophiles like hydroxyl or alkoxy groups.

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Oxidizes amino group | Potassium permanganate | Nitro derivatives |

| Reduction | Reduces compound | Lithium aluminum hydride | Amino derivatives |

| Substitution | Substitutes chlorine | Sodium hydroxide | Hydroxyquinoline |

Biochemical Interactions

The biochemical properties of this compound allow it to interact with various enzymes and proteins involved in cellular processes. Notably, it has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other drugs. Additionally, its ability to bind to proteins involved in cell signaling pathways influences cellular responses .

Summary of Applications

The applications of this compound can be summarized as follows:

-

Medicinal Chemistry :

- Antimicrobial and antimalarial agent

- Potential anticancer drug targeting the PI3K/AKT/mTOR pathway

-

Organic Synthesis :

- Building block for complex heterocycles

- Participates in oxidation, reduction, and substitution reactions

-

Biochemical Interactions :

- Modulates enzyme activity (e.g., cytochrome P450)

- Influences cell signaling pathways

Mecanismo De Acción

The mechanism of action of 4-Chloroquinolin-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with DNA synthesis and repair mechanisms in bacteria. In anticancer research, it has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways .

Comparación Con Compuestos Similares

Positional Isomers

- 7-Chloroquinolin-4-amine Derivatives These compounds (e.g., (2E)-1-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one) feature chlorine at position 7 and an amino group at position 4. The altered substitution pattern reduces steric hindrance compared to 4-Chloroquinolin-2-amine, facilitating interactions with biological targets like Plasmodium falciparum. Antimalarial assays demonstrate IC₅₀ values as low as 48 nM , outperforming chloroquine in some cases.

- 8-Chloroquinolin-4-amine Synthesized via Pd(dba)₂/BINAP-catalyzed amination, this isomer (C₉H₇ClN₂) exhibits distinct NMR profiles (e.g., δ 1.25 ppm for methyl groups) and forms a yellowish viscous oil with an 84% yield. Its biological activity remains underexplored .

Substituted Derivatives

- 7-Chloro-2-methylquinolin-4-amine Adding a methyl group at position 2 (C₁₀H₉ClN₂) increases molecular mass to 192.646 g/mol and alters solubility. Verified via ChemSpider (ID: 21687624), this derivative is a candidate for further biological screening .

- N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine This derivative incorporates a polyethylene glycol-like side chain, enhancing hydrophilicity. Such modifications improve antimalarial potency (IC₅₀ = 60 μM in heme detoxification assays) due to better membrane permeability .

Pharmacological Activities

Physical and Spectral Properties

- This compound: NMR data include δ 7.76 ppm (aromatic protons) and δ 157.39 ppm (carbonyl carbon) .

- 7-Chloro-2-methylquinolin-4-amine: IR spectra show N-H stretches at ~3400 cm⁻¹, while ¹H-NMR confirms methyl resonance at δ 3.83 ppm .

- 8-Chloroquinolin-4-amine: ¹³C-NMR reveals adamantyl carbons at δ 28.5–44.2 ppm, confirming steric bulk .

Actividad Biológica

4-Chloroquinolin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential as an antimicrobial, antimalarial, and anticancer agent. Its structure, characterized by a chlorine atom at the fourth position and an amino group at the second position of the quinoline ring, contributes to its diverse biological properties.

The primary mechanism through which this compound exerts its biological effects involves interaction with the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for regulating cell growth, proliferation, and survival. By modulating this pathway, this compound can inhibit cell proliferation in certain cancer cell lines, leading to apoptosis (programmed cell death) .

Biochemical Interactions

This compound has been shown to interact with various enzymes and proteins:

- Cytochrome P450 : This enzyme is involved in drug metabolism. The compound can inhibit or activate cytochrome P450, impacting the metabolism of other drugs .

- Topoisomerase : Inhibition of topoisomerase activity disrupts DNA replication and transcription, further contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Activity : It has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antimalarial Potential : Its structural characteristics suggest potential efficacy against malaria-causing parasites .

Anticancer Properties

Studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For example:

- In laboratory settings, this compound has been shown to inhibit tumor growth and induce apoptosis in certain cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the quinoline ring and substituents can enhance or reduce its efficacy:

- Halogen Substitution : The introduction of halogens tends to increase antibacterial activity, making it a focal point in the design of new derivatives .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound is predicted to be satisfactory, suggesting good bioavailability and human intestinal absorption rates when administered orally . However, dosage variations can lead to different outcomes:

- Low Doses : Therapeutic effects such as tumor inhibition.

- High Doses : Potential toxic effects including hepatotoxicity and nephrotoxicity .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Research :

-

In Vivo Models :

- Animal studies have shown that at specific dosages, the compound effectively inhibits tumor growth without significant adverse effects on normal tissue .

Q & A

Q. What are the established synthetic routes for 4-Chloroquinolin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- N-(tert-Butyl)-4-chloroquinolin-2-amine is synthesized via a reaction between this compound and tert-butylamine in the presence of p-toluenesulfonic anhydride, yielding 75% with confirmed purity via HPLC (97%) and NMR spectroscopy .

- This compound derivatives with piperazine or diazepane moieties are prepared using reductive amination or alkylation, achieving 21–31% yields after purification by recrystallization or column chromatography .

Key Considerations:

- Temperature control (e.g., ice baths for exothermic reactions) and anhydrous solvents (e.g., THF, DMF) improve reproducibility.

- Use of triethylamine as a base enhances nucleophilicity in substitution reactions .

Table 1: Comparison of Synthetic Routes

| Derivative | Reactants | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| N-(tert-Butyl)-4-chloro | tert-butylamine, p-TsOH anhydride | DMF, 25°C, 12 h | 75% | 97% |

| Piperazine-linked derivative | 1-(Diphenylmethyl)piperazine | THF, reflux, 24 h | 21% | 97% |

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity, critical for biological assays .

- X-ray Crystallography: Resolves bond angles and crystal packing, as demonstrated for N-(4-Chlorophenyl)quinolin-2-amine derivatives .

Best Practices:

- Cross-validate NMR data with computational tools (e.g., ChemDraw simulations).

- Use deuterated solvents (e.g., DMSO-d6, CDCl3) to avoid signal interference.

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives targeting biological activity?

Methodological Answer:

- Variable Substituent Analysis: Modify the quinoline core (e.g., chlorine position) or amine-linked groups (e.g., alkyl chains, heterocycles) to assess impact on activity. For example:

- Derivatives with benzhydryl-piperazine moieties showed enhanced binding to antimalarial targets due to increased lipophilicity .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like NADH dehydrogenase or p47phox-p22phox .

- Biological Assays: Pair synthetic modifications with enzyme inhibition assays (e.g., IC50 measurements) or cellular viability tests .

Data Contradiction Resolution:

- If conflicting activity data arise (e.g., a derivative shows high in vitro potency but low in vivo efficacy), evaluate:

- Physicochemical Properties: LogP, solubility, and metabolic stability (e.g., cytochrome P450 susceptibility).

- Experimental Variables: Cell line specificity or assay buffer conditions .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Replication: Reproduce prior studies using identical reagents and protocols (e.g., tert-butylamine stoichiometry in synthesis) .

- Meta-Analysis: Compare datasets across publications using tools like PRISMA guidelines to identify outliers or methodological biases .

- Advanced Characterization: Employ LC-MS/MS to detect trace impurities (<5%) that may skew bioactivity results .

Case Study:

- A derivative reported as inactive in antimalarial screens was later found active after optimizing assay pH (from 7.4 to 6.5), mimicking parasitic vacuolar conditions .

Q. How can crystallographic data improve the design of this compound-based inhibitors?

Methodological Answer:

- Crystal Structure Analysis: Resolve bond lengths and angles to identify pharmacophoric features. For example:

- The planar quinoline ring in N-(4-Chlorophenyl)quinolin-2-amine facilitates π-π stacking with target proteins .

- Hydrogen Bond Mapping: Use Cambridge Structural Database (CSD) data to optimize amine groups for target active-site interactions.

- Polymorphism Screening: Assess crystal forms (e.g., hydrates vs. anhydrates) for solubility and stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.